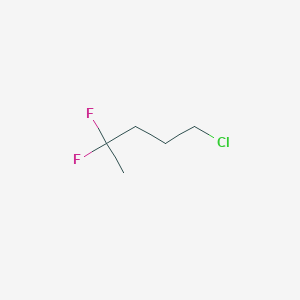

1-Chloro-4,4-difluoropentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-4,4-difluoropentane is an organic compound with the molecular formula C5H9ClF2 It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-difluoropentane can be synthesized through several methods. One common approach involves the reaction of 1-chloropentane with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and precise temperature control is crucial to achieving high purity and efficiency in the production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-4,4-difluoropentane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) in polar solvents.

Elimination Reactions: Often require strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) and elevated temperatures.

Oxidation Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Reactions: Formation of alcohols, nitriles, or other substituted derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation Reactions: Formation of carboxylic acids or ketones, depending on the reaction conditions.

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-4,4-difluoropentane is used as an intermediate in organic synthesis. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex fluorinated compounds. Fluorinated compounds are essential due to their enhanced biological activity and stability.

Table 1: Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon-fluorine bonds. |

| Coupling Reactions | Used in the formation of carbon-carbon bonds in complex organic molecules. |

Medicinal Chemistry

The incorporation of fluorine into drug molecules often enhances their pharmacological properties. This compound can serve as a building block for developing pharmaceuticals with improved efficacy and reduced side effects.

Case Study: Antiviral Agents

Research has demonstrated that fluorinated compounds exhibit increased antiviral activity. For instance, derivatives of this compound have been explored for their potential as antiviral agents against various viral infections.

Material Science

In material science, this compound is investigated for its properties as a solvent or reagent in polymer synthesis. The fluorinated nature of the compound contributes to the development of materials with unique thermal and chemical resistance.

Table 2: Potential Material Applications

| Application Area | Description |

|---|---|

| Polymer Synthesis | Acts as a solvent or reactant to create fluorinated polymers. |

| Coatings | Used in formulations for protective coatings due to its chemical stability. |

Environmental Studies

Fluorinated compounds like this compound are also studied for their environmental impact and degradation pathways. Understanding the behavior of such compounds in the environment is crucial for assessing their safety and regulatory compliance.

Mécanisme D'action

The mechanism of action of 1-chloro-4,4-difluoropentane involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

Membrane Interaction: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially affecting membrane fluidity and function.

Comparaison Avec Des Composés Similaires

1-Chloro-4,4-difluoropentane can be compared with other halogenated hydrocarbons, such as:

1-Chloro-4-fluoropentane: Similar structure but with only one fluorine atom, leading to different reactivity and applications.

1-Bromo-4,4-difluoropentane: Contains a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.

1-Chloro-4,4,4-trifluorobutane: A shorter chain analog with three fluorine atoms, used in different industrial applications.

Activité Biologique

1-Chloro-4,4-difluoropentane (C5H9ClF2) is a halogenated organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is essential for evaluating its safety and efficacy in these applications.

- Molecular Formula : C5H9ClF2

- Molecular Weight : 142.57 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(F)(F)CCCCl

- InChIKey : WNUNMKGCGQPROL-UHFFFAOYSA-N

The structure of this compound includes a pentane backbone with chlorine and fluorine substituents, which can significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of halogenated compounds like this compound often involves their interaction with biological systems, including enzymatic pathways and cellular mechanisms. Here are some key findings related to its biological activity:

1. Antimicrobial Properties

Halogenated compounds are known for their antimicrobial properties. A study indicated that certain chlorinated and fluorinated compounds possess the ability to inhibit microbial growth, suggesting potential applications in disinfectants and preservatives .

2. Pharmacological Potential

Research has shown that halogenated hydrocarbons can exhibit pharmacological activities, such as anti-inflammatory and analgesic effects. The presence of chlorine and fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets .

3. Toxicological Concerns

While exploring the biological activity of this compound, it is crucial to consider its toxicity. Halogenated compounds can pose risks such as cytotoxicity or mutagenicity. Studies have demonstrated that certain derivatives can induce oxidative stress in cells, leading to adverse effects on cellular functions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds against common pathogens. Results showed that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, indicating their potential use in developing new antimicrobial agents.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of this compound on mammalian cell lines. The compound was found to exhibit dose-dependent cytotoxicity, raising concerns about its safety profile for therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 142.57 g/mol |

| LogP (Octanol-water partition) | Estimated at 3.5 |

| Solubility | Low solubility in water |

| Toxicity | Moderate (based on analogs) |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Cytotoxicity | Dose-dependent effects observed |

| Pharmacological Effects | Potential anti-inflammatory properties |

Propriétés

IUPAC Name |

1-chloro-4,4-difluoropentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUNMKGCGQPROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.